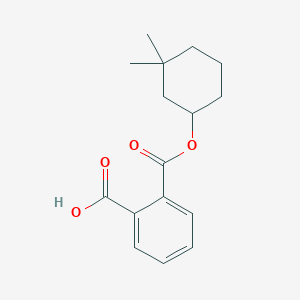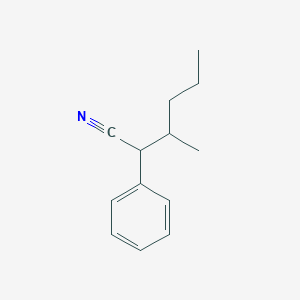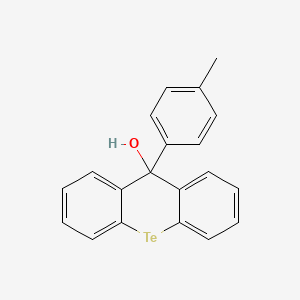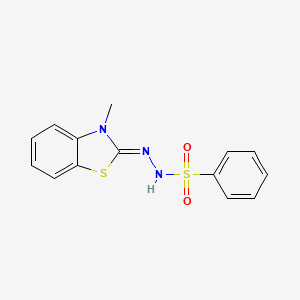
Phthalic acid mono-(3,3-dimethyl-cyclohexyl) ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phthalic acid mono-(3,3-dimethyl-cyclohexyl) ester is an organic compound with the molecular formula C16H20O4 and a molecular weight of 276.335 g/mol It is a monoester derivative of phthalic acid, where one of the carboxyl groups is esterified with 3,3-dimethyl-cyclohexanol
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Phthalic acid mono-(3,3-dimethyl-cyclohexyl) ester can be synthesized through the esterification reaction between phthalic anhydride and 3,3-dimethyl-cyclohexanol. The reaction typically requires an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, and is carried out under reflux conditions to facilitate the formation of the ester bond .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous esterification processes using large-scale reactors. The reaction conditions are optimized to achieve high yields and purity, often involving the use of advanced separation techniques to isolate the desired ester from by-products and unreacted starting materials .
Analyse Des Réactions Chimiques
Types of Reactions
Phthalic acid mono-(3,3-dimethyl-cyclohexyl) ester can undergo various chemical reactions, including:
Oxidation: The ester can be oxidized to form phthalic acid and 3,3-dimethyl-cyclohexanone.
Reduction: Reduction reactions can convert the ester into phthalic acid mono-(3,3-dimethyl-cyclohexyl) alcohol.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or other nucleophiles.
Major Products Formed
Oxidation: Phthalic acid and 3,3-dimethyl-cyclohexanone.
Reduction: Phthalic acid mono-(3,3-dimethyl-cyclohexyl) alcohol.
Substitution: Various substituted esters depending on the nucleophile used.
Applications De Recherche Scientifique
Phthalic acid mono-(3,3-dimethyl-cyclohexyl) ester has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and effects on human health.
Mécanisme D'action
The mechanism by which phthalic acid mono-(3,3-dimethyl-cyclohexyl) ester exerts its effects involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release phthalic acid and 3,3-dimethyl-cyclohexanol, which may interact with enzymes and receptors in biological systems. The exact molecular targets and pathways depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Phthalic acid mono-(1-methyl-2-phenyl-ethyl) ester
- Phthalic acid mono-(2-methyl-1-phenyl-propyl) ester
- Phthalic acid mono-(1-methyl-2-phenyl-propyl) ester
Uniqueness
Phthalic acid mono-(3,3-dimethyl-cyclohexyl) ester is unique due to the presence of the 3,3-dimethyl-cyclohexyl group, which imparts distinct chemical and physical properties compared to other phthalic acid monoesters. This structural difference can influence its reactivity, stability, and interactions with other molecules, making it a valuable compound for specific research and industrial applications .
Propriétés
Formule moléculaire |
C16H20O4 |
|---|---|
Poids moléculaire |
276.33 g/mol |
Nom IUPAC |
2-(3,3-dimethylcyclohexyl)oxycarbonylbenzoic acid |
InChI |
InChI=1S/C16H20O4/c1-16(2)9-5-6-11(10-16)20-15(19)13-8-4-3-7-12(13)14(17)18/h3-4,7-8,11H,5-6,9-10H2,1-2H3,(H,17,18) |
Clé InChI |
GRLSIPLJSQRSJV-UHFFFAOYSA-N |
SMILES canonique |
CC1(CCCC(C1)OC(=O)C2=CC=CC=C2C(=O)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-chloro-N-(2,2,2-trichloro-1-{[(4-methoxyphenyl)carbamothioyl]amino}ethyl)acetamide](/img/structure/B11959440.png)



![4-{[(2-Chloroanilino)carbonyl]amino}benzoic acid](/img/structure/B11959465.png)


![9-Bromo-5-(3-chlorophenyl)-2-(thiophen-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11959488.png)

![N-[(pyridine-3-carbonylamino)carbamothioyl]benzamide](/img/structure/B11959501.png)




